5F-203

Descripción general

Descripción

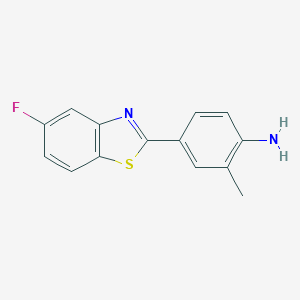

NSC-703786: 2-(4-amino-3-metilfenil)-5-fluorobenzotiazol , es un análogo de benzotiazol fluorado. Este compuesto ha captado una atención significativa debido a sus potentes y selectivas propiedades antitumorales. Es particularmente notable por su capacidad de inducir daño al ADN y detención del ciclo celular en ciertas células cancerosas, lo que lo convierte en un candidato prometedor para la terapia del cáncer .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de NSC-703786 implica la reacción de 2-aminobenzotiazol con ácido 4-amino-3-metilfenilborónico en presencia de un catalizador de paladio. La reacción se lleva a cabo típicamente bajo una atmósfera inerte a temperaturas elevadas para facilitar la reacción de acoplamiento. El producto se purifica luego utilizando técnicas cromatográficas estándar .

Métodos de producción industrial: Si bien los métodos de producción industrial detallados no están ampliamente documentados, la síntesis de NSC-703786 a mayor escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y métodos de purificación avanzados para garantizar la calidad constante del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: NSC-703786 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar especies electrofílicas reactivas que pueden unirse covalentemente al ADN.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo de benzotiazol, alterando potencialmente su actividad biológica.

Sustitución: Las reacciones de sustitución, particularmente en el anillo de benzotiazol, pueden conducir a la formación de varios derivados con diferentes propiedades biológicas

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.

Sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente en reacciones de sustitución

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de NSC-703786, cada uno con actividades biológicas potencialmente únicas. Estos derivados se pueden estudiar más a fondo para su potencial terapéutico .

Aplicaciones Científicas De Investigación

NSC-703786 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la reactividad de los benzotiazoles fluorados y sus derivados.

Biología: El compuesto se estudia por su capacidad de inducir daño al ADN y detención del ciclo celular en células cancerosas, proporcionando información sobre los mecanismos de muerte celular cancerosa.

Medicina: NSC-703786 se está investigando como un posible agente anticancerígeno, particularmente por su toxicidad selectiva hacia ciertas líneas celulares cancerosas.

Industria: Las propiedades únicas del compuesto lo convierten en una herramienta valiosa en el desarrollo de nuevos medicamentos anticancerígenos y agentes de diagnóstico .

Mecanismo De Acción

El mecanismo de acción de NSC-703786 implica la activación de la vía del receptor de hidrocarburos arilo (AhR). Tras unirse al AhR, el compuesto induce la expresión de enzimas del citocromo P450, particularmente CYP1A1 y CYP1B1. Estas enzimas metabolizan NSC-703786 en especies electrofílicas reactivas que pueden formar aductos de ADN, lo que lleva a daño al ADN y detención del ciclo celular. Este mecanismo es particularmente efectivo en células cancerosas que son sensibles a los efectos del compuesto .

Comparación Con Compuestos Similares

Compuestos similares:

DF 203 (NSC 674495): El compuesto padre no fluorado de NSC-703786, que también exhibe propiedades antitumorales.

Phortress (NSC 710305): El profármaco lisilamida de NSC-703786, diseñado para mejorar la biodisponibilidad y la eficacia terapéutica del compuesto.

PMX 610: Otro benzotiazol fluorado con potente actividad anticancerígena .

Unicidad: NSC-703786 es único debido a su estructura fluorada, que aumenta su estabilidad y reactividad en comparación con sus contrapartes no fluoradas. Esta fluoración también contribuye a su toxicidad selectiva hacia ciertas líneas celulares cancerosas, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer dirigida .

Actividad Biológica

5F-203 is a novel compound that has garnered attention for its potential antitumor properties, particularly through its interaction with the aryl hydrocarbon receptor (AhR) and its ability to induce DNA damage in cancer cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and relevant clinical findings.

This compound functions primarily as a prodrug, which is converted into its active form within the body. The active form binds to DNA in cancer cells, disrupting cellular functions and leading to cell death. This mechanism is particularly evident in sensitive cell lines such as MCF-7, where this compound induces the expression of cytochrome P450 enzymes CYP1A1 and CYP1B1, which are crucial for the metabolism of the drug into both active and inactive metabolites .

Key Findings:

- CYP Induction : In sensitive MCF-7 cells, this compound exposure resulted in significant induction of CYP1A1 and CYP1B1, leading to increased EROD (7-ethoxyresorufin-O-deethylase) activity. In contrast, AhR-deficient AH R100 cells showed no such induction .

- DNA Damage : Treatment with this compound resulted in DNA adduct formation and cell cycle arrest in G1 and S phases specifically in AhR-responsive cells .

Biological Activity in Cell Lines

The biological activity of this compound varies significantly across different cancer cell lines. The following table summarizes the effects observed in various studies:

Clinical Trials and Observations

Clinical trials involving this compound have provided insights into its pharmacokinetics and therapeutic potential. One notable study involved patients with advanced cancers receiving Phortress (the prodrug form), where researchers aimed to determine the optimal dosing regimen and assess side effects.

Summary of Clinical Findings:

- Trial Overview : A Phase 1 trial tested Phortress in patients with various advanced cancers, including bowel and lung cancers. The trial aimed to establish dosage and evaluate efficacy .

- Efficacy : Out of 42 evaluable patients, cancer progression was observed in 28 individuals while remaining stable in 14. This indicates limited efficacy but highlights the need for further investigation into optimal dosing strategies .

- Side Effects : Common side effects included alterations in liver function tests and localized reactions at injection sites, underscoring the importance of monitoring during treatment .

Oxidative Stress and Cellular Response

Recent studies have indicated that this compound induces oxidative stress within cancer cells, contributing to its cytotoxic effects. The activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38 plays a pivotal role in mediating these effects.

Mechanistic Insights:

- ROS Production : this compound significantly increases intracellular reactive oxygen species (ROS), leading to apoptosis and single-strand DNA breaks. This process appears to be mediated through AhR activation as well as JNK and p38 pathways .

- Gene Expression Modulation : The expression of cytoglobin, an oxidative stress-responsive gene, is upregulated following treatment with this compound, further supporting its role as an anticancer agent .

Propiedades

IUPAC Name |

4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2S/c1-8-6-9(2-4-11(8)16)14-17-12-7-10(15)3-5-13(12)18-14/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWLHIIUGSEKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327929 | |

| Record name | MLS002702467 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260443-89-8 | |

| Record name | 4-(5-Fluoro-2-benzothiazolyl)-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=260443-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260443898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702467 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 260443-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5F-203 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J3GHW53E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.